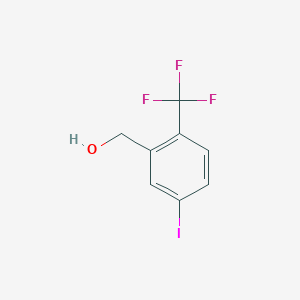

(5-Iodo-2-(trifluoromethyl)phenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

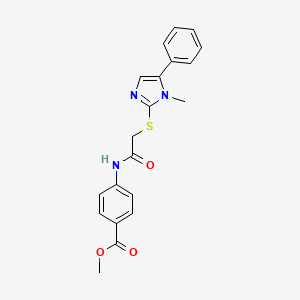

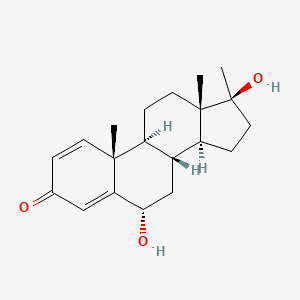

“(5-Iodo-2-(trifluoromethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H6F3IO . It has an average mass of 302.032 Da and a monoisotopic mass of 301.941528 Da .

Molecular Structure Analysis

The molecular structure of “(5-Iodo-2-(trifluoromethyl)phenyl)methanol” consists of a phenyl ring substituted with an iodo group at the 5th position and a trifluoromethyl group at the 2nd position . The phenyl ring is also attached to a methanol group .Physical And Chemical Properties Analysis

“(5-Iodo-2-(trifluoromethyl)phenyl)methanol” is a white to yellow solid . It has a molecular weight of 302.03 .科学的研究の応用

Photochemical Generation of Cyclic Vinyl Cations

The study by Slegt et al. (2006) delves into the photochemical solvolyses of cyclohexenyl and cyclopentenyl iodonium salts in methanol, generating vinylic ethers and cycloalkenyliodobenzenes. This research contributes to understanding the generation and behavior of cyclic vinyl cations, highlighting the role of solvents like methanol in trapping products of photochemical reactions. These findings are crucial for the development of new photochemical synthesis pathways involving (5-Iodo-2-(trifluoromethyl)phenyl)methanol derivatives (Slegt et al., 2006).

Role of Hydrogen Bonds in Salt Derivatives

Research by Zhang et al. (2015) on tris(2-(dimethylamino)phenyl)methanol salt derivatives via X-ray crystallography and NMR spectroscopy emphasizes the significance of hydrogen bonds in stabilizing salt structures. This study provides insights into how anions influence the hydrogen-bond structure of organic cations, offering a foundation for designing novel compounds with (5-Iodo-2-(trifluoromethyl)phenyl)methanol for specific applications (Zhang et al., 2015).

Selectfluor and Deoxo-Fluor-Mediated Rearrangements

Krow et al. (2004) report on the stereoselective synthesis and rearrangements of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes using Selectfluor and Deoxo-Fluor. This research is pivotal for understanding the rearrangement mechanisms of iodides to alcohols and alcohols to fluorides, potentially involving (5-Iodo-2-(trifluoromethyl)phenyl)methanol as an intermediate or starting material (Krow et al., 2004).

Solvolysis and Aryl Cation Stabilization

The solvolyses of diaryliodonium salts by Fujita et al. (2007) demonstrate the role of methanol in stabilizing potential aryl cation intermediates, challenging the formation of aryl cations and shedding light on the solvolysis mechanisms relevant to compounds like (5-Iodo-2-(trifluoromethyl)phenyl)methanol (Fujita et al., 2007).

Benzyne Species Generation

Gorobets et al. (2016) explore the generation of benzyne intermediates from (2-diphenylphosphoryl-3-iodo-4-methoxy-phenyl) methanol, revealing a method for simultaneous exchange of three functionalities in a single step. This study broadens the scope of using (5-Iodo-2-(trifluoromethyl)phenyl)methanol derivatives in synthetic chemistry, particularly in generating complex benzyne species for further reactions (Gorobets et al., 2016).

Safety and Hazards

特性

IUPAC Name |

[5-iodo-2-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBOOUCFALSAIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2560225.png)

![1-(3,4-dimethoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2560227.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2560232.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2560233.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2560245.png)